molecular formula C17H17FN2O3S B2956557 2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941939-54-4

2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2956557
CAS No.: 941939-54-4
M. Wt: 348.39
InChI Key: UMDVPPUYQCQPKG-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a small-molecule sulfonamide derivative featuring a fluorinated benzene ring linked via a sulfonamide group to a phenyl moiety substituted with a 2-oxopiperidine ring.

Properties

IUPAC Name

2-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDVPPUYQCQPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:

    Preparation of Boron Reagents: Organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.

    Coupling Reaction: The organoboron reagent is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.

    Purification: The product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of various diseases.

    Drug Discovery: It serves as a lead compound in the development of new pharmaceuticals.

    Material Science: The compound’s unique chemical properties make it valuable in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related sulfonamide derivatives:

Compound Name Molecular Weight (g/mol) Fluorine Substituents Heterocyclic Moieties Melting Point (°C) Key Structural Features
2-Fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (Target) ~348.38 (calculated) 2-fluoro (benzenesulfonamide) 2-oxopiperidine Not reported Flexible piperidinone ring; ortho-fluorine on benzenesulfonamide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 (M+1) 5-fluoro (chromen), 3-fluoro (aryl) Chromen-4-one, pyrazolopyrimidine 175–178 Rigid chromenone scaffold; dual fluorine substituents; pyrazolopyrimidine core
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)trifluorométhanesulfonamide ~897.6 (calculated) Trifluoromethyl groups Oxazolidinone, cyclohexene Not reported Bulky trifluoromethyl substituents; oxazolidinone ring; sterically hindered cyclohexene

Key Structural Differences and Implications

In contrast, the chromenone derivative in features 5-fluoro and 3-fluorophenyl groups, which could improve membrane permeability and target engagement in hydrophobic pockets . The trifluoromethanesulfonamide in introduces trifluoromethyl groups, which are bulkier and more lipophilic, likely affecting metabolic stability and bioavailability .

Heterocyclic Moieties: The 2-oxopiperidine in the target compound provides a six-membered lactam ring, enabling hydrogen bonding via the carbonyl group. This contrasts with the chromen-4-one in , a rigid aromatic system that may restrict conformational flexibility but enhance π-π stacking interactions .

Physicochemical and Pharmacokinetic Properties: The chromenone derivative’s higher molecular weight (~589 g/mol) and rigid structure may limit solubility compared to the target compound (~348 g/mol), which has fewer steric constraints .

Biological Activity

2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H15FN2O3S
  • Molecular Weight : 334.4 g/mol

1. Anti-inflammatory Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds are thought to inhibit inflammatory mediators, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, key mediators of inflammation. By blocking these enzymes, the compound reduces inflammation and associated pain.

2. Antimicrobial Activity

Recent studies have reported promising antimicrobial effects against various bacterial strains. The compound's structure suggests that the presence of fluorine enhances its lipophilicity, improving membrane permeability and thus increasing its antibacterial efficacy.

Case Study: Antimicrobial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

CompoundMIC (µM)Bacterial Strain
This compound32S. aureus
64E. coli

The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 32 µM against S. aureus, indicating its potential as an antibacterial agent.

3. Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by related compounds in the same class. For instance, derivatives containing similar structural motifs have shown effectiveness in models for seizure induction, suggesting that this compound may also possess such properties.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often correlated with their structural features. The introduction of fluorine atoms generally enhances biological activity due to increased lipophilicity and altered electronic properties.

Key Findings from SAR Studies:

  • Fluorine Substitution : Enhances membrane permeability.
  • Sulfonamide Group : Essential for interaction with target proteins.
  • Piperidine Ring : Contributes to overall stability and bioactivity.

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